2,2'-Dithiobis(N-(quinoline-8-yl)benzamide)
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Overview
Description
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) is a complex organic compound that features a quinoline ring and a benzamide moiety connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) typically involves the reaction of quinoline-8-ylamine with benzoyl chloride to form N-(quinoline-8-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) involves its ability to interact with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(quinoline-8-yl)benzamide: Lacks the disulfide bond but shares similar structural features and applications.
2,2’-Dithiobis(N-methylbenzamide): Contains a methyl group instead of the quinoline ring, resulting in different chemical properties and applications.
Uniqueness
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) is unique due to its combination of a quinoline ring and a disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of catalysis and medicinal chemistry .
Properties
CAS No. |
98051-83-3 |
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Molecular Formula |
C32H22N4O2S2 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-quinolin-8-yl-2-[[2-(quinolin-8-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C32H22N4O2S2/c37-31(35-25-15-5-9-21-11-7-19-33-29(21)25)23-13-1-3-17-27(23)39-40-28-18-4-2-14-24(28)32(38)36-26-16-6-10-22-12-8-20-34-30(22)26/h1-20H,(H,35,37)(H,36,38) |
InChI Key |
CZECXONVHHTBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)SSC4=CC=CC=C4C(=O)NC5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
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